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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the theoretically predicted and
experimentally measured properties of dichromium boride (Crz2B). By juxtaposing ab initio
computational data with empirical results, we aim to offer a comprehensive overview of the
material's characteristics, highlighting the predictive power of modern computational methods
and identifying areas for future experimental validation.

Methodologies

Ab Initio Calculations: The theoretical data presented is primarily derived from ab initio
calculations based on Density Functional Theory (DFT).[1] These first-principles methods solve
the quantum mechanical equations governing the electrons in a material to predict its
properties without prior experimental input.[1] Key computational approaches include:

e Vienna Ab initio Simulation Package (VASP): Often used for such calculations.[2]

» Projector-Augmented Wave (PAW) method: Describes the interaction between electrons and
atomic nuclei.[2]

o Generalized Gradient Approximation (GGA): A common functional for calculating the
exchange-correlation energy, which accounts for the complex interactions between
electrons.[2]
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e Quasiharmonic Approximation (QHA): Employed to predict temperature-dependent
thermodynamic properties by considering the vibrational modes (phonons) of the crystal
lattice.[3]

Experimental Characterization: Experimental data is obtained through various material
characterization technigues designed to measure specific physical properties.

o X-Ray Diffraction (XRD): The primary method for determining crystal structure and lattice
parameters. By analyzing the diffraction pattern of X-rays passing through a sample, the
arrangement of atoms can be precisely mapped.

o Adiabatic Calorimetry: This technique is used to measure the heat capacity of a substance
as a function of temperature. The sample is thermally isolated, and a known amount of heat
is introduced, allowing for the precise measurement of the resulting temperature change.[4]
From this data, thermodynamic functions like enthalpy and entropy can be calculated.[5][6]

e Combustion Calorimetry: Used to determine the standard enthalpy of formation by
measuring the heat released during the complete combustion of the compound in a
controlled environment.[7]

Workflow for Comparison

The following diagram illustrates the logical workflow for comparing theoretical predictions with
experimental findings for a given material like Cr2B.
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Caption: Workflow comparing ab initio and experimental data.

Data Presentation: Cr2B Properties
Structural Properties

The fundamental crystal structure of CrzB is tetragonal. Below is a comparison of the lattice
parameters and unit cell volume as determined by ab initio calculations. Experimental values
for Cr2B are not readily available in recent literature, highlighting a gap that future studies could
address.
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Property Ab Initio (Calculated) Experimental
Crystal System Tetragonal

Space Group [4/mcm (No. 140)

Lattice Constant, a (A) 5.11

Lattice Constant, ¢ (A) 4.24

Volume (A3) 110.84

Ab initio data sourced from the Materials Project (ID: mp-15809).

Electronic and Magnetic Properties

Ab initio calculations predict that Cr2B is a metallic conductor, characterized by a zero band
gap, which means that its valence and conduction bands overlap. Computationally, it is
predicted to be non-magnetic.

Property Ab Initio (Calculated) Experimental
Band Gap (eV) 0.00 (Metallic)

Magnetic Ordering Non-magnetic

Total Magnetization 0.00 pB/f.u.

Ab initio data sourced from the Materials Project (ID: mp-15809).

Thermodynamic Properties

Thermodynamic properties are crucial for understanding the stability and behavior of materials
at different temperatures. A notable experimental study provides heat capacity and standard
entropy values for Crz2B, which can be compared with calculated formation energy.
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Property Ab Initio (Calculated) Experimental
Predicted Formation Energy
-0.207

(eV/atom)
Standard Entropy, S° (J/mol-K

36.36
at 298.15 K)
Heat Capacity, Cp (J/mol-K at

47.95

298.15 K)

Ab initio data sourced from the Materials Project (ID: mp-15809). Experimental data for entropy
and heat capacity sourced from a study on the thermodynamic functions of CrzB.[5]

Mechanical Properties

Currently, there is a lack of both ab initio and experimental data in the published literature
specifically for the mechanical properties of Cr2B. This represents a significant opportunity for
future research to characterize its hardness, stiffness, and ductility. For context, related
chromium boride compounds like CrB2 exhibit high hardness due to strong covalent boron
networks.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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